Cas no 1436265-41-6 (3-{1-ethyl(prop-2-yn-1-yl)aminoethyl}phenol)

3-{1-ethyl(prop-2-yn-1-yl)aminoethyl}phenol 化学的及び物理的性質
名前と識別子
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- 3-[1-(Ethyl-2-propyn-1-ylamino)ethyl]phenol
- 3-{1-ethyl(prop-2-yn-1-yl)aminoethyl}phenol
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- インチ: 1S/C13H17NO/c1-4-9-14(5-2)11(3)12-7-6-8-13(15)10-12/h1,6-8,10-11,15H,5,9H2,2-3H3
- InChIKey: NDXQDJPAFBWKDZ-UHFFFAOYSA-N
- ほほえんだ: C1(O)=CC=CC(C(N(CC)CC#C)C)=C1
じっけんとくせい
- 密度みつど: 1.042±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 316.6±22.0 °C(Predicted)
- 酸性度係数(pKa): 9.83±0.10(Predicted)
3-{1-ethyl(prop-2-yn-1-yl)aminoethyl}phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26623143-1.0g |
3-{1-[ethyl(prop-2-yn-1-yl)amino]ethyl}phenol |
1436265-41-6 | 1g |
$0.0 | 2023-04-26 | ||
Enamine | EN300-26623143-0.05g |
3-{1-[ethyl(prop-2-yn-1-yl)amino]ethyl}phenol |
1436265-41-6 | 90% | 0.05g |
$212.0 | 2023-09-12 |
3-{1-ethyl(prop-2-yn-1-yl)aminoethyl}phenol 関連文献
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
3-{1-ethyl(prop-2-yn-1-yl)aminoethyl}phenolに関する追加情報
Introduction to 3-{1-ethyl(prop-2-yn-1-yl)aminoethyl}phenol (CAS No. 1436265-41-6) and Its Emerging Applications in Chemical Biology
The compound 3-{1-ethyl(prop-2-yn-1-yl)aminoethyl}phenol (CAS No. 1436265-41-6) represents a fascinating molecule with significant potential in the field of chemical biology. This compound, characterized by its unique structural features, has garnered attention due to its versatile applications in drug discovery, molecular imaging, and therapeutic development. The presence of both aromatic and alkyne functional groups, coupled with an amine side chain, provides a rich scaffold for further chemical modifications and biological interactions.
Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound, making it more accessible for research purposes. The prop-2-ynyl moiety, in particular, offers a reactive site for cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings, which are widely employed in the construction of complex organic molecules. This reactivity has been leveraged to develop novel derivatives with enhanced biological activity.
In the realm of drug discovery, 3-{1-ethyl(prop-2-yn-1-yl)aminoethyl}phenol has been explored as a potential scaffold for small-molecule drugs targeting various diseases. Its phenolic group can participate in hydrogen bonding interactions with biological targets, while the ethylamine side chain allows for further derivatization to improve solubility and bioavailability. Preliminary studies have suggested that this compound exhibits promising activity against certain enzymes and receptors involved in inflammatory pathways.
One of the most intriguing aspects of this molecule is its potential in molecular imaging applications. The phenolic group can be conjugated to fluorescent probes or radionuclides, enabling real-time visualization of biological processes at the cellular and molecular levels. This capability is particularly valuable in diagnostic imaging and therapeutic monitoring. For instance, radiolabeled derivatives of 3-{1-ethyl(prop-2-yn-1-yl)aminoethyl}phenol have shown promise in positron emission tomography (PET) scans for tracking specific biomarkers associated with neurological disorders.
The alkyne functionality also opens up possibilities for bioconjugation strategies, allowing the integration of this compound into larger biomolecules such as peptides or proteins. Such modifications can enhance pharmacokinetic properties and improve target specificity. Researchers have utilized click chemistry approaches to attach fluorophores or affinity tags to this scaffold, facilitating high-throughput screening and biomolecular interaction studies.
Furthermore, the amine group provides a site for post-synthetic modifications, enabling the creation of libraries of derivatives with tailored properties. This flexibility has been exploited in high-throughput virtual screening (HTVS) campaigns to identify lead compounds for further optimization. Computational modeling studies have indicated that subtle changes in the substituent patterns can significantly alter binding affinity and selectivity.
The synthesis of 3-{1-ethyl(prop-2-yn-1-yl)aminoethyl}phenol involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps include palladium-catalyzed cross-coupling reactions to establish the aromatic ring system, followed by nucleophilic substitution to introduce the aminoethyl side chain. Recent innovations in flow chemistry have streamlined these processes, improving yield and scalability while minimizing waste.
Emerging research also suggests potential applications in materials science, where its structural motifs can contribute to the development of functional polymers or supramolecular assemblies. The combination of hydrophobic aromatic groups with polar amine and phenolic units allows for tuning surface properties and interactions with biological environments.
Future directions for research on 3-{1-ethyl(prop-2-yn-1-yl)aminoethyl}phenol include exploring its role in modulating redox signaling pathways. The phenolic group can act as a redox sensor or mediator, making it relevant for studying oxidative stress-related diseases such as neurodegeneration or cancer. Additionally, its potential as a prodrug or prodrug precursor remains an exciting avenue for investigation.
In conclusion,3-{1-ethyl(prop-2-ynyl)aminoethyl}phenol (CAS No. 1436265-41-6) stands out as a versatile compound with broad implications across chemical biology and medicinal chemistry. Its unique structural features enable diverse functionalization strategies, making it a valuable tool for drug discovery, imaging technologies, and materials science applications. As synthetic methodologies continue to evolve, we can anticipate even more innovative uses for this remarkable molecule.
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